

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanoic Acid

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Compound of Interest

Compound Name: *2-Ethyl-2-hydroxybutanoic acid*

Cat. No.: *B1216898*

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CAS Number: 3639-21-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid, also known as diethylglycolic acid, is an alpha-hydroxy acid with a tertiary alcohol structure. This organic compound is of significant interest to the scientific community, primarily due to its role as a metabolite of Di(2-ethylhexyl) phthalate (DEHP), a common plasticizer with known endocrine-disrupting properties.^{[1][2]} Understanding the chemical, physical, and biological properties of **2-Ethyl-2-hydroxybutanoic acid** is crucial for toxicology studies, metabolic research, and in the development of analytical methods for monitoring DEHP exposure. This guide provides a comprehensive overview of its properties, synthesis, and biological relevance, complete with detailed experimental protocols and data presented for clarity and practical application.

Chemical and Physical Properties

2-Ethyl-2-hydroxybutanoic acid is a solid at room temperature, characterized by the presence of both a carboxylic acid and a hydroxyl functional group.^[3] These features contribute to its solubility in water and its chemical reactivity.

Table 1: Physicochemical Properties of **2-Ethyl-2-hydroxybutanoic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₃	[3]
Molecular Weight	132.16 g/mol	[3]
CAS Number	3639-21-2	[3]
Appearance	Solid	[2][3]
Melting Point	79-82 °C	[4]
Solubility in Water	26 mg/mL at 18 °C	[3]
Density	1.103 g/cm ³	[2]
Flash Point	120.1 °C	[2]
pKa (Strongest Acidic)	4.21 (Predicted)	

Table 2: Spectroscopic Data for **2-Ethyl-2-hydroxybutanoic Acid**

Spectrum Type	Key Peaks/Shifts	Reference(s)
¹ H NMR (Water, 500 MHz)	Shifts [ppm]: 0.86, 0.87, 0.89, 1.63, 1.65, 1.66, 1.68, 1.69, 1.71, 1.76, 1.77, 1.79, 1.80, 1.82, 1.83	[3]
¹³ C NMR	Data available from Aldrich Chemical Company, Inc.	[3]
Mass Spectrum (EI)	Major fragments (m/z) available from NIST WebBook.	
Infrared (IR)	KBr WAFER spectrum available from Aldrich Chemical Company, Inc.	[3]

Synthesis of 2-Ethyl-2-hydroxybutanoic Acid: Experimental Protocol

The synthesis of **2-Ethyl-2-hydroxybutanoic acid** can be achieved through a two-step process involving the formation of a cyanohydrin from diethyl ketone, followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[5][6][7]

Logical Workflow for Synthesis



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Caption: Synthetic pathway for **2-Ethyl-2-hydroxybutanoic acid**.

Step 1: Synthesis of 2-Ethyl-2-hydroxybutanenitrile (Cyanohydrin Formation)

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of diethyl ketone.[5]

Materials:

- Diethyl ketone
- Sodium cyanide (NaCN)
- Sulfuric acid (H₂SO₄), concentrated
- Diethyl ether
- Water
- Ice bath
- Separatory funnel
- Round-bottom flask

- Magnetic stirrer

Procedure:

- In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and place it in an ice bath.
- Add diethyl ketone (0.5 mol) to the flask.
- In a separate beaker, carefully prepare a solution of sodium cyanide (0.55 mol) in 100 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
- Slowly add the sodium cyanide solution to the stirring diethyl ketone in the ice bath.
- While maintaining the temperature below 10 °C, slowly add concentrated sulfuric acid (0.3 mol) dropwise to the reaction mixture.
- After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Transfer the reaction mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude 2-Ethyl-2-hydroxybutanenitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 2-Ethyl-2-hydroxybutanenitrile to 2-Ethyl-2-hydroxybutanoic Acid

This step involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.[\[6\]](#)[\[7\]](#)

Materials:

- Crude 2-Ethyl-2-hydroxybutanenitrile from Step 1
- Concentrated hydrochloric acid (HCl)
- Water
- Reflux apparatus
- Beaker
- pH paper or meter

Procedure:

- Transfer the crude 2-Ethyl-2-hydroxybutanenitrile to a 500 mL round-bottom flask.
- Add a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).
- Fit the flask with a reflux condenser and heat the mixture to reflux.
- Maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Cool the mixture in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., water or a water/ethanol mixture) to obtain pure **2-Ethyl-2-hydroxybutanoic acid**.
- Dry the purified product in a desiccator.

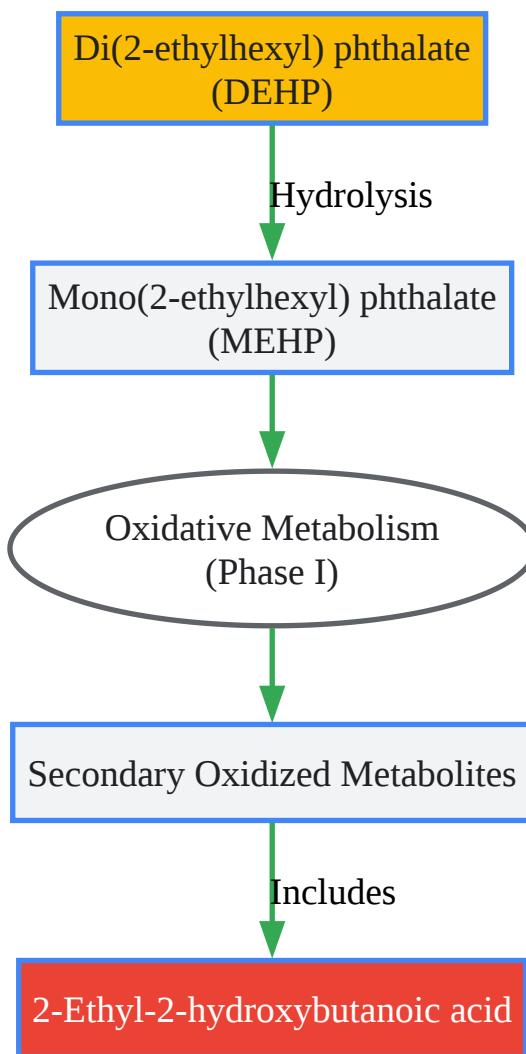
Biological Role and Metabolic Pathway

2-Ethyl-2-hydroxybutanoic acid is a known metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP).^{[1][2]} The metabolism of DEHP is a critical area of study in

toxicology and environmental health.

DEHP Metabolic Pathway

DEHP is initially hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). MEHP then undergoes further oxidation to various secondary metabolites, including **2-Ethyl-2-hydroxybutanoic acid**. [8]



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Caption: Simplified metabolic pathway of DEHP.

Signaling Pathways Affected by DEHP Metabolites

Exposure to DEHP and its metabolites has been shown to affect various signaling pathways, which can lead to adverse health effects. These include:

- PI3K/AKT/FOXO1 Pathway: This pathway is crucial for cell growth, proliferation, and metabolism. Disruption by DEHP metabolites has been linked to hepatic dysfunction.[9]
- MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Alterations in this pathway have been observed following DEHP exposure.[10]
- Peroxisome Proliferator-Activated Receptors (PPARs): DEHP and its metabolites can interact with PPARs, which play a key role in lipid metabolism.[9]

Applications in Research

Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its structural similarity to endogenous organic acids and its commercial availability in high purity, **2-Ethyl-2-hydroxybutanoic acid** is a suitable internal standard for the quantification of other organic acids in biological samples.[11]

Experimental Protocol: Quantification of Organic Acids in Urine using GC-MS with **2-Ethyl-2-hydroxybutanoic Acid** as an Internal Standard

Materials:

- Urine sample
- **2-Ethyl-2-hydroxybutanoic acid** (Internal Standard solution, e.g., 1 mg/mL in methanol)
- Ethyl acetate
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Anhydrous sodium sulfate

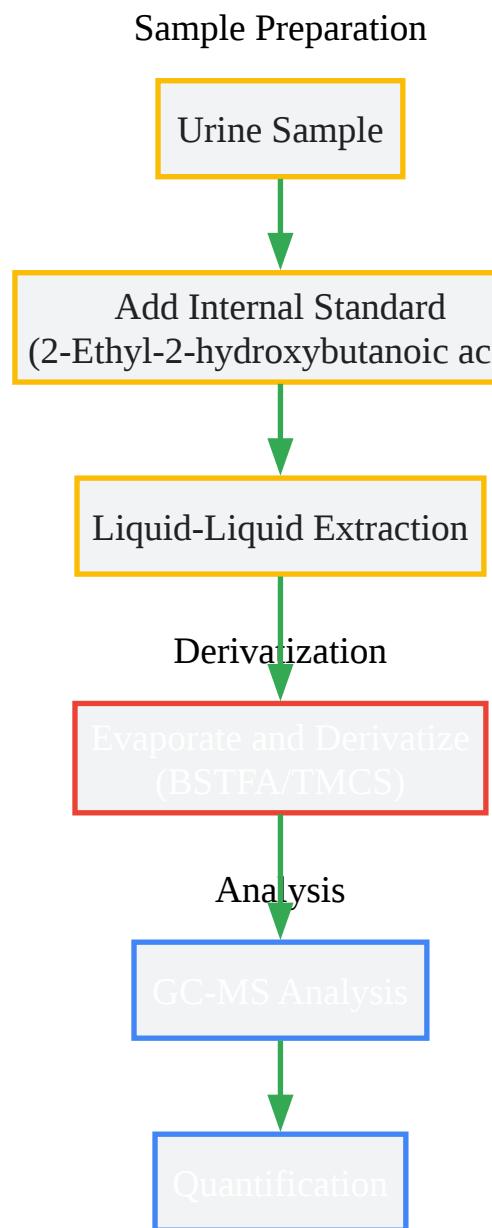
- Centrifuge tubes
- Vortex mixer
- Nitrogen evaporator
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation: To 1 mL of urine in a centrifuge tube, add a known amount of the **2-Ethyl-2-hydroxybutanoic acid** internal standard solution (e.g., 50 μ L).
- Extraction:
 - Acidify the sample by adding 100 μ L of 6M HCl.
 - Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.
 - Transfer the upper organic layer to a clean tube.
 - Repeat the extraction step with another 3 mL of ethyl acetate.
 - Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Derivatization:
 - Evaporate the dried extract to dryness under a gentle stream of nitrogen.
 - Add 50 μ L of pyridine and 100 μ L of BSTFA with 1% TMCS to the residue.
 - Cap the tube tightly and heat at 70°C for 30 minutes.
- GC-MS Analysis:
 - Inject 1 μ L of the derivatized sample into the GC-MS.
 - GC Conditions (Example):

- Injector Temperature: 250°C
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Example):
 - Ion Source Temperature: 230°C
 - Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for target analytes and the internal standard.
- Quantification:
 - Identify the peaks corresponding to the target organic acids and the **2-Ethyl-2-hydroxybutanoic acid** internal standard based on their retention times and mass spectra.
 - Calculate the peak area ratios of the analytes to the internal standard.
 - Determine the concentration of the organic acids using a calibration curve prepared with known concentrations of standards and the internal standard.

Workflow for GC-MS Analysis

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Caption: Workflow for organic acid analysis using GC-MS.

Ligand in Kinetic Studies

The carboxylic acid and hydroxyl groups of **2-Ethyl-2-hydroxybutanoic acid** allow it to act as a chelating ligand for metal ions. This property can be utilized in kinetic studies of electron transfer reactions.

Experimental Protocol: Study of Electron Transfer Kinetics with **2-Ethyl-2-hydroxybutanoic Acid** as a Ligand

This protocol provides a general framework. Specific concentrations and conditions will depend on the metal center and the reaction being studied.

Materials:

- A metal complex precursor (e.g., a chromium(III) salt)
- **2-Ethyl-2-hydroxybutanoic acid**
- A reducing or oxidizing agent
- Buffer solution to maintain constant pH
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Stopped-flow apparatus (for fast reactions)

Procedure:

- Preparation of the Metal-Ligand Complex:
 - Dissolve the metal precursor and a stoichiometric excess of **2-Ethyl-2-hydroxybutanoic acid** in the buffer solution.
 - Allow the solution to equilibrate to form the metal-(2-ethyl-2-hydroxybutanoate) complex. The formation of the complex can be monitored by UV-Vis spectroscopy.
- Kinetic Measurements:
 - Place the solution of the metal-ligand complex in one syringe of the stopped-flow apparatus.
 - Place the solution of the reactant (oxidizing or reducing agent) in the other syringe.

- Initiate the reaction by rapidly mixing the two solutions in the observation cell of the spectrophotometer.
- Monitor the change in absorbance at a wavelength where the reactant or product has a strong absorbance as a function of time.

- Data Analysis:
 - Determine the initial rate of the reaction from the absorbance versus time data.
 - Repeat the experiment with varying concentrations of the reactant, metal-ligand complex, and ligand to determine the rate law and the reaction order with respect to each species.
 - Analyze the dependence of the rate constant on temperature to determine the activation parameters (activation energy, enthalpy, and entropy of activation).

Safety Information

2-Ethyl-2-hydroxybutanoic acid is classified as an irritant.[\[2\]](#)

Table 3: Hazard and Precautionary Statements

Category	Statements
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. Standard laboratory personal protective equipment, including safety glasses, gloves,

and a lab coat, should be worn when handling this compound.

Conclusion

2-Ethyl-2-hydroxybutanoic acid is a multifaceted compound with relevance in analytical chemistry, toxicology, and metabolic research. Its role as a biomarker for DEHP exposure underscores the importance of reliable analytical methods for its detection and quantification. The detailed protocols provided in this guide for its synthesis and application are intended to serve as a valuable resource for researchers in these fields. Further investigation into the specific interactions of **2-Ethyl-2-hydroxybutanoic acid** with biological systems will continue to enhance our understanding of the metabolic fate and toxicological implications of common environmental contaminants.

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